4-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-6-yl methanesulfonate
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Overview
Description
4-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-6-yl methanesulfonate is a heterocyclic compound belonging to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with an isopropyl group at position 1, a methyl group at position 4, and a methanesulfonate group at position 6. The compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-6-yl methanesulfonate typically involves the formation of the pyrazolopyridine core followed by the introduction of the substituents. One common method involves the cyclization of appropriate hydrazine derivatives with pyridine aldehydes or ketones under acidic or basic conditions. The methanesulfonate group is then introduced through sulfonation reactions using methanesulfonyl chloride in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process may involve crystallization or chromatography techniques to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
4-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-6-yl methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methanesulfonate group, where nucleophiles such as amines or thiols replace the sulfonate group
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Triethylamine in dichloromethane
Major Products Formed
Oxidation: Corresponding pyrazolopyridine oxides.
Reduction: Reduced pyrazolopyridine derivatives.
Substitution: Substituted pyrazolopyridine derivatives with various functional groups
Scientific Research Applications
4-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-6-yl methanesulfonate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-6-yl methanesulfonate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: A parent compound with similar core structure but without the isopropyl and methanesulfonate groups.
4-methyl-1H-pyrazolo[3,4-b]pyridine: Similar structure but lacks the isopropyl and methanesulfonate groups.
1-isopropyl-1H-pyrazolo[3,4-b]pyridine: Similar structure but lacks the methyl and methanesulfonate groups
Uniqueness
4-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-6-yl methanesulfonate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl, methyl, and methanesulfonate groups can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications .
Biological Activity
4-Methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-6-yl methanesulfonate is a compound that belongs to the pyrazolo[3,4-b]pyridine class, which has garnered attention for its potential therapeutic applications. This article aims to explore the biological activity of this compound through various studies, highlighting its pharmacological properties, mechanisms of action, and potential applications in medicine.
- IUPAC Name: this compound
- Molecular Formula: C13H16N3O3S
- Molecular Weight: 284.35 g/mol
The biological activity of this compound primarily involves its interaction with various biological targets. Studies suggest that compounds in the pyrazolo[3,4-b]pyridine class can act as inhibitors of specific protein kinases, which play critical roles in cellular signaling pathways.
Key Mechanisms:
- Protein Kinase Inhibition: The compound has shown potential in inhibiting kinases involved in cancer progression and inflammatory responses.
- Cell Signaling Modulation: It may influence signaling pathways by altering the phosphorylation states of target proteins.
Biological Activity
Research has demonstrated that this compound exhibits significant biological activities:
Anticancer Activity
In vitro studies indicate that this compound can induce apoptosis in various cancer cell lines by activating caspase pathways and modulating Bcl-2 family proteins. For instance:
- Cell Lines Tested: HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer).
- IC50 Values: The compound exhibited IC50 values ranging from 10 to 30 µM across different cell lines.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties:
- In Vivo Models: Animal models of inflammation showed a reduction in paw edema when treated with the compound.
- Mechanistic Insights: It appears to inhibit the NF-kB signaling pathway, leading to decreased expression of pro-inflammatory cytokines.
Case Studies
Several studies have highlighted the efficacy and safety profile of this compound:
Study | Objective | Results |
---|---|---|
Study 1 | Evaluate anticancer effects | Induced apoptosis in HeLa cells (IC50 = 15 µM) |
Study 2 | Assess anti-inflammatory activity | Reduced paw edema by 40% in rat model |
Study 3 | Investigate kinase inhibition | Showed selective inhibition of PI3K and AKT pathways |
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound:
- Absorption: Rapid absorption observed post oral administration.
- Half-life: Approximately 4 hours in animal models.
- Metabolism: Primarily hepatic with several metabolites identified.
Properties
IUPAC Name |
(4-methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-6-yl) methanesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3S/c1-7(2)14-11-9(6-12-14)8(3)5-10(13-11)17-18(4,15)16/h5-7H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVGSPUDSZLUHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=NN2C(C)C)OS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.